(4-Methyl-benzylamino)-acetic acid

Description

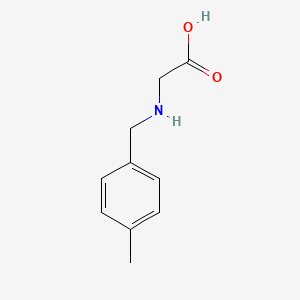

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methylphenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBYHWQHNZFDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964534 | |

| Record name | N-[(4-Methylphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5021-38-5 | |

| Record name | N-[(4-Methylphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzylamino)-acetic acid typically involves the reaction of 4-methylbenzylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-methylbenzylamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Reaction Conditions:

Reagents: 4-methylbenzylamine, chloroacetic acid

Solvent: Aqueous or alcoholic medium

Catalyst: Base (e.g., sodium hydroxide or potassium carbonate)

Temperature: Room temperature to reflux conditions

Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-benzylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature

Reduction: Lithium aluminum hydride, dry ether, room temperature to reflux

Substitution: Various electrophiles (e.g., alkyl halides), polar aprotic solvents, room temperature to reflux

Major Products

Oxidation: 4-Methyl-benzylamino-acetic acid can be converted to 4-methyl-benzylamino-acetic acid with a carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to a primary alcohol.

Substitution: The amino group can be replaced with other functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(4-Methyl-benzylamino)-acetic acid serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions that can lead to the formation of diverse compounds, including pharmaceuticals and specialty chemicals. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic pathways.

Table 1: Reaction Pathways of this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Formation of derivatives |

| Reduction | Alcohols, amines | Useful for creating reduced forms |

| Substitution | Various substituted derivatives | Allows for functional group modifications |

Biological Applications

Potential Therapeutic Effects

Research indicates that this compound may exhibit biological activity relevant to therapeutic applications. Studies have explored its interaction with various biological targets, including enzymes and receptors. This compound has been investigated for its potential anticancer properties, particularly in relation to receptor tyrosine kinases, which are critical in cancer signaling pathways .

Case Study: Anticancer Activity

A study synthesized novel compounds containing the (4-methyl-benzylamino) fragment and evaluated their efficacy as anticancer agents. The compounds demonstrated significant cytotoxicity against multiple cancer cell lines and showed inhibition of key receptor tyrosine kinases involved in tumor growth .

Mechanistic Insights

Molecular Interaction Studies

Molecular docking studies have been conducted to understand how this compound interacts with specific protein targets. These studies reveal that the compound can bind effectively to active sites on proteins involved in disease processes, suggesting a mechanism for its therapeutic effects. For instance, docking analyses showed favorable binding interactions with Bcr-Abl kinase, which is crucial in certain types of leukemia .

Mechanism of Action

The mechanism of action of (4-Methyl-benzylamino)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and interaction with DNA or proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Acidity: Sulfonamide-containing analogs (e.g., sulfanilylglycine) exhibit lower pKa values (~2–3) due to the electron-withdrawing sulfonyl group, enhancing water solubility. In contrast, benzylamino-substituted acetic acids (e.g., this compound) are less acidic (pKa ~4–5) due to the electron-donating methyl group .

- Lipophilicity : The 4-methylbenzyl group in the target compound likely increases logP compared to unsubstituted analogs, improving membrane permeability .

Biological Activity

(4-Methyl-benzylamino)-acetic acid, also known as 4-MBAA, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, along with relevant case studies and research findings.

Molecular Formula: C10H13N

Molecular Weight: 163.22 g/mol

IUPAC Name: 2-(4-Methylbenzylamino)acetic acid

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study investigating various derivatives of benzylamine found that compounds with similar structures to 4-MBAA demonstrated efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Antiviral Properties

In vitro studies have suggested that (4-MBAA) may possess antiviral activity. For instance, it has been tested against viruses such as influenza and herpes simplex virus (HSV). The compound's ability to inhibit viral replication was attributed to its interference with viral entry into host cells and modulation of host immune responses .

Anticancer Effects

The anticancer potential of this compound has been explored in various cancer models. A notable study highlighted its cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use. Mechanistically, it was found to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Study 1: Antimicrobial Efficacy

In a comparative study, (4-MBAA) was evaluated against standard antibiotics. The results showed that it had comparable effectiveness to commonly used antibiotics like penicillin and ampicillin against specific bacterial strains. The minimal inhibitory concentration (MIC) values were determined, demonstrating that 4-MBAA could be a viable alternative or adjunct therapy in treating bacterial infections.

Case Study 2: Anticancer Activity

A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant decrease in cell proliferation. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis post-treatment. Additionally, Western blot analysis confirmed the upregulation of pro-apoptotic markers such as Bax and downregulation of Bcl-2.

Research Findings Summary Table

Q & A

Basic: What are the recommended synthetic routes for (4-methyl-benzylamino)-acetic acid?

Methodological Answer:

A typical synthesis involves coupling 4-methylbenzylamine with chloroacetic acid under basic conditions (e.g., NaOH or NaHCO₃). The reaction proceeds via nucleophilic substitution, where the amine group attacks the α-carbon of chloroacetic acid. Post-reaction purification via recrystallization or column chromatography is advised to isolate the product. Structural analogs, such as N-(4-methoxybenzyl)acetoacetamide, have been synthesized using similar amidation strategies . For scalability, optimize solvent choice (e.g., ethanol or DMF) and reaction temperature (60–80°C) to enhance yield .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the methylbenzyl group (δ 2.3–2.5 ppm for CH₃) and acetic acid backbone (δ 3.8–4.2 ppm for CH₂) .

- IR Spectroscopy : Identify N–H stretching (~3300 cm⁻¹) and carboxylate C=O (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

Basic: What are the stability and recommended storage conditions for this compound?

Methodological Answer:

The compound is hygroscopic and prone to oxidation. Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. For short-term use, refrigeration (4°C) in desiccated conditions is acceptable. Monitor stability via periodic TLC or HPLC to detect decomposition .

Basic: How can solubility challenges be addressed during experimental workflows?

Methodological Answer:

this compound is sparingly soluble in water. Use polar aprotic solvents (e.g., DMSO or DMF) for biological assays. For aqueous solutions, adjust pH to >7 (using NaOH) to deprotonate the carboxylate group. Sonication or gentle heating (40–50°C) can enhance dissolution . Purify via acid precipitation (pH 3–4) followed by filtration .

Advanced: How can computational modeling predict reactivity or binding interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular orbitals, charge distribution, and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular Docking : Screen against target proteins (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What experimental designs are robust for assessing enzyme inhibition activity?

Methodological Answer:

- Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to monitor hydrolysis inhibition. Measure initial reaction rates via UV-Vis spectroscopy (λ = 405 nm) .

- Dose-Response Curves : Test compound concentrations (1 nM–100 µM) to calculate IC₅₀. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

Advanced: How should contradictory bioactivity data be resolved?

Methodological Answer:

- Replicate Studies : Conduct triplicate experiments under standardized conditions (pH, temperature, solvent) .

- Assay Validation : Cross-verify using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 4-(dimethylamino)benzohydrazide) to identify trends .

Advanced: What in vivo models are suitable for evaluating anti-inflammatory efficacy?

Methodological Answer:

- Acetic Acid-Induced Colitis in Rats : Administer the compound orally (10–100 mg/kg) and assess colon damage, myeloperoxidase (MPO) activity, and cytokine levels (e.g., IL-6) .

- Disease Activity Index (DAI) : Monitor weight loss, stool consistency, and bleeding to quantify efficacy .

Advanced: How can analytical methods be validated for regulatory compliance?

Methodological Answer:

Follow ICH Q2(R1) guidelines:

- Linearity : Test 5 concentrations (e.g., 0.1–10 µg/mL) with R² > 0.99.

- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD for intra-day/inter-day assays .

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

Advanced: What strategies optimize structural analogs for enhanced bioactivity?

Methodological Answer:

- SAR Studies : Modify substituents (e.g., electron-withdrawing groups on the benzyl ring) to enhance target binding .

- Prodrug Design : Esterify the carboxylate group to improve membrane permeability .

- Co-crystallization : Resolve ligand-protein complexes via X-ray crystallography to guide modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.